Bifunctional Reactivity Advantage
Sodium 2‑chloroethane‑1‑sulfinate contains both a sulfinate nucleophile and a chloroethyl electrophile, enabling tandem or sequential transformations that are impossible with sodium ethanesulfinate (CAS 3039‑83‑6), which lacks the chloro group [1]. This bifunctionality permits sulfonylation followed by nucleophilic substitution or elimination, expanding synthetic utility [2].
| Evidence Dimension | Presence of Electrophilic Chloro Handle |
|---|---|
| Target Compound Data | Contains C–Cl bond (electrophilic site) |
| Comparator Or Baseline | Sodium ethanesulfinate (CAS 3039-83-6): no chloro group |
| Quantified Difference | Qualitative: Target enables post-sulfonylation functionalization; comparator does not. |
| Conditions | N/A – Structural comparison |
Why This Matters
Procurement of sodium 2‑chloroethane‑1‑sulfinate is essential for synthetic routes requiring a chloroethyl anchor for downstream derivatization.
- [1] Molaid. 2‑chloroethane‑1‑sodium sulfinate. Retrieved April 2026. View Source
- [2] Qiao, Z.; Jiang, X. Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Adv. 2021, 11, 9130–9221. DOI: 10.1039/d0ra09759d. View Source
